Cycloocten-1-ol
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Overview
Description
Cycloocten-1-ol, also known as (1E)-1-Cycloocten-1-ol, is an organic compound with the molecular formula C8H14O. It is a derivative of cyclooctene, featuring a hydroxyl group (-OH) attached to the first carbon of the cyclooctene ring. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloocten-1-ol can be synthesized through various methods, including the photoisomerization of cyclooctene derivatives. One efficient method involves using a simplified flow setup for photoisomerization, which is both cost-effective and high-yielding . This method utilizes light to induce the isomerization of cyclooctene to its trans form, followed by hydroxylation to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes. For example, the selective epoxidation of cis-cyclooctene using molecular oxygen and gold atom clusters as catalysts can yield this compound . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cycloocten-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctenone or further oxidized to cyclooctanone.
Reduction: Reduction of this compound can yield cyclooctanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Cyclooctenone, Cyclooctanone
Reduction: Cyclooctanol
Substitution: Various substituted cyclooctene derivatives
Scientific Research Applications
Cycloocten-1-ol has a wide range of applications in scientific research:
Chemistry: It is used in strain-promoted copper-free click chemistry, particularly in cycloaddition reactions with tetrazines. This makes it valuable for bioconjugation and labeling studies.
Medicine: this compound derivatives are explored for their potential in drug delivery systems and therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Cycloocten-1-ol in bioorthogonal chemistry involves the inverse electron demand Diels-Alder cycloaddition with tetrazines . This reaction is exceptionally fast and forms stable covalent bonds, making it ideal for labeling and imaging applications. The strained ring structure of this compound enhances its reactivity, allowing it to efficiently participate in these reactions.
Comparison with Similar Compounds
Cycloocten-1-ol can be compared with other similar compounds such as:
Cyclooctene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclooctanol: The fully saturated alcohol form, which has different reactivity and applications.
Cyclooctanone: The ketone derivative, which is more reactive towards nucleophiles.
Uniqueness: this compound’s unique strained ring structure and the presence of the hydroxyl group make it highly reactive and versatile in various chemical reactions, particularly in bioorthogonal chemistry and click chemistry applications.
Properties
CAS No. |
56225-66-2 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1E)-cycloocten-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h6,9H,1-5,7H2/b8-6+ |
InChI Key |
FBMMEHJLWTZKOR-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC/C(=C\CC1)/O |
Canonical SMILES |
C1CCCC(=CCC1)O |
Origin of Product |
United States |
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